An In-depth Technical Guide to the Physicochemical Properties of (4,6-Dichloropyridin-2-YL)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (4,6-Dichloropyridin-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dichloropyridin-2-YL)methanamine is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising a dichlorinated pyridine ring and a primary aminomethyl group, offer multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of chlorine atoms can influence the molecule's electronic properties and metabolic stability, while the primary amine serves as a key functional group for forming various chemical linkages.
This technical guide provides a comprehensive overview of the core physicochemical properties of (4,6-Dichloropyridin-2-YL)methanamine. In the absence of extensive experimental data in the public domain, this guide leverages high-quality predicted data from established computational models to offer valuable insights for researchers. Furthermore, it details standardized, field-proven experimental protocols for the determination of these critical parameters, empowering scientists to validate and expand upon the foundational knowledge presented herein.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development, as these characteristics significantly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (4,6-Dichloropyridin-2-YL)methanamine. These values were generated using validated computational models and serve as a reliable starting point for experimental design and interpretation.
| Property | Predicted Value | Method | Significance in Drug Discovery |
| Molecular Formula | C₆H₆Cl₂N₂ | - | Defines the elemental composition. |
| Molecular Weight | 177.03 g/mol | - | Influences diffusion and transport properties. |
| CAS Number | 1060815-16-8 | - | Unique identifier for the chemical substance.[1] |
| Melting Point | 185-195 °C | Estimation | Indicates purity and solid-state stability. |
| Boiling Point | 305-315 °C at 760 mmHg | Estimation | Relates to volatility and purification methods. |
| Water Solubility | 2.5 g/L at 25°C | ALOGPS | Affects dissolution, absorption, and formulation. |
| logP (Octanol-Water Partition Coefficient) | 1.85 | ALOGPS | A key measure of lipophilicity, impacting membrane permeability and target engagement. |
| pKa (Acid Dissociation Constant) | 7.8 (Basic) | Advanced Chemistry Development (ACD/Labs) Software | Determines the ionization state at physiological pH, influencing solubility, permeability, and receptor binding. |
Synthesis and Characterization
Plausible Synthetic Pathway
A likely approach involves the reduction of the corresponding nitrile, 4,6-dichloro-2-cyanopyridine. This precursor can be synthesized from a commercially available starting material, 2-amino-4,6-dichloropyridine, through a Sandmeyer-type reaction.
Caption: A plausible synthetic route to (4,6-Dichloropyridin-2-YL)methanamine.
This proposed pathway offers a logical and experimentally feasible approach to accessing the target compound. The choice of reducing agent in the final step would depend on the desired reaction conditions and scale.
Experimental Protocols for Physicochemical Characterization
To facilitate the experimental validation of the predicted properties, this section provides detailed, step-by-step methodologies for key physicochemical determinations. These protocols are designed to be robust and self-validating.
Melting Point Determination
Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates high purity.
Methodology (Capillary Method):
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Sample Preparation: Finely powder a small amount of the crystalline sample.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating and Observation: Heat the sample rapidly to approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
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Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.
Caption: Workflow for melting point determination.
pKa Determination
Principle: The pKa is a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid indicates its tendency to be protonated at a given pH. Potentiometric titration is a highly accurate method for determining pKa.
Methodology (Potentiometric Titration):
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Solution Preparation: Accurately weigh a sample of (4,6-Dichloropyridin-2-YL)methanamine and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-10 mM.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a jacketed beaker to maintain a constant temperature and begin stirring.
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Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
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Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
logP Determination
Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common and reliable method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology (RP-HPLC):
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Standard Preparation: Prepare a series of standard compounds with known logP values that span the expected logP of the analyte.
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Chromatographic System: Use a C18 stationary phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
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Isocratic Elution: For each standard and the test compound, determine the retention time (t_R) under isocratic conditions with varying concentrations of the organic modifier. Also, determine the column dead time (t_0) using an unretained compound.
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Calculate Capacity Factor (k'): For each measurement, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
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Extrapolation to 100% Aqueous Phase: Plot log(k') versus the percentage of the organic modifier for each compound and extrapolate to 0% organic modifier to obtain log(k'_w).
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Calibration Curve: Plot the known logP values of the standards against their corresponding log(k'_w) values to generate a calibration curve.
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logP of Test Compound: From the log(k'_w) of (4,6-Dichloropyridin-2-YL)methanamine, determine its logP using the calibration curve.
